

Application Notes and Protocols: Anionic Ring-Opening Polymerization (AROP) of Activated Aziridines

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Compound of Interest

Compound Name: (S)-2-Benzyl-N,N-dimethylaziridine-1-sulfonamide

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Audience: Researchers, scientists, and drug development professionals.

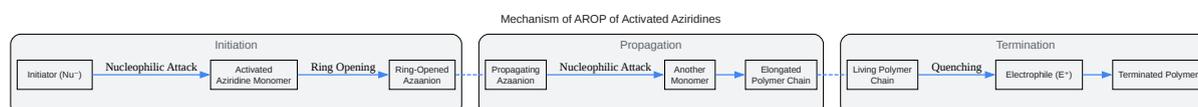
Introduction: The anionic ring-opening polymerization (AROP) of activated aziridines is a powerful technique for synthesizing well-defined, linear polyamines.[1] Unlike unsubstituted aziridines, which polymerize exclusively through a cationic mechanism to yield hyperbranched polymers, aziridines featuring an electron-withdrawing activating group on the nitrogen atom can undergo a living anionic polymerization.[2][3][4][5] This method offers excellent control over polymer architecture, molecular weight, and end-group fidelity, resulting in narrow molecular weight distributions (low dispersity, \bar{D}).[6]

The most common activating groups are sulfonyl derivatives (e.g., tosyl, mesyl), which substitute the acidic proton on the aziridine nitrogen and facilitate nucleophilic attack.[1][7] The resulting polymers, polysulfonamides, can be subsequently deprotected to yield linear poly(ethylene imine) (L-PEI) and its derivatives. These linear polyamines are of significant interest in biomedical fields, particularly for non-viral gene delivery, where they serve as an alternative to L-PEI produced by the hydrolysis of poly(2-oxazoline)s.[3][8] This document provides detailed protocols for the synthesis of activated aziridine monomers and their subsequent polymerization, along with representative data and applications.

Mechanism of Anionic Ring-Opening Polymerization

The AROP of activated aziridines proceeds via a living polymerization mechanism, characterized by the absence of termination in the absence of impurities.[1] The process involves three main stages:

- **Initiation:** A suitable nucleophile, often a deprotonated secondary sulfonamide formed in situ, attacks one of the carbon atoms of the aziridine ring.[1] This leads to the opening of the strained three-membered ring and the formation of a propagating azaanion.
- **Propagation:** The newly formed sulfonamide anion acts as a nucleophile, attacking another monomer molecule. This process repeats, extending the polymer chain.[1] The propagation continues as long as the monomer is available.
- **Termination:** As a living polymerization, there is no inherent termination step. The reaction can be intentionally terminated by adding an electrophile, allowing for the introduction of specific end-groups.[1]



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Caption: General mechanism of AROP of activated aziridines.

Experimental Protocols

Protocol 1: Synthesis of Activated Aziridine Monomer (N-Tosylaziridine)

This protocol describes a one-pot synthesis of N-tosyl aziridines from 2-amino alcohols, adapted from established procedures.[9][10] This method is efficient and utilizes simple inorganic bases.

Materials:

- 2-Amino alcohol (e.g., 2-aminoethanol)
- Tosyl chloride (TsCl)
- Potassium hydroxide (KOH)
- Dichloromethane (CH₂Cl₂)
- Water (H₂O)
- Magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

- In a round-bottom flask, prepare a mixture of the 2-amino alcohol (1.0 mmol), KOH (2.0 g), water (2.0 mL), and CH₂Cl₂ (2.0 mL).
- While stirring vigorously at room temperature, add tosyl chloride (2.5 mmol) portion-wise to the mixture.
- Continue stirring for 30-60 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, add ice and water to the flask to quench the reaction.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer with water, then with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
- The crude product can be purified by crystallization or column chromatography.^[10] Note: Pure aziridines may polymerize at room temperature and should be stored at low

temperatures (e.g., -30°C).[10]

Protocol 2: General Procedure for Azaanionic Polymerization

This protocol is based on the living anionic polymerization of N-sulfonyl activated aziridines and requires anhydrous conditions using Schlenk techniques.[1]

Materials:

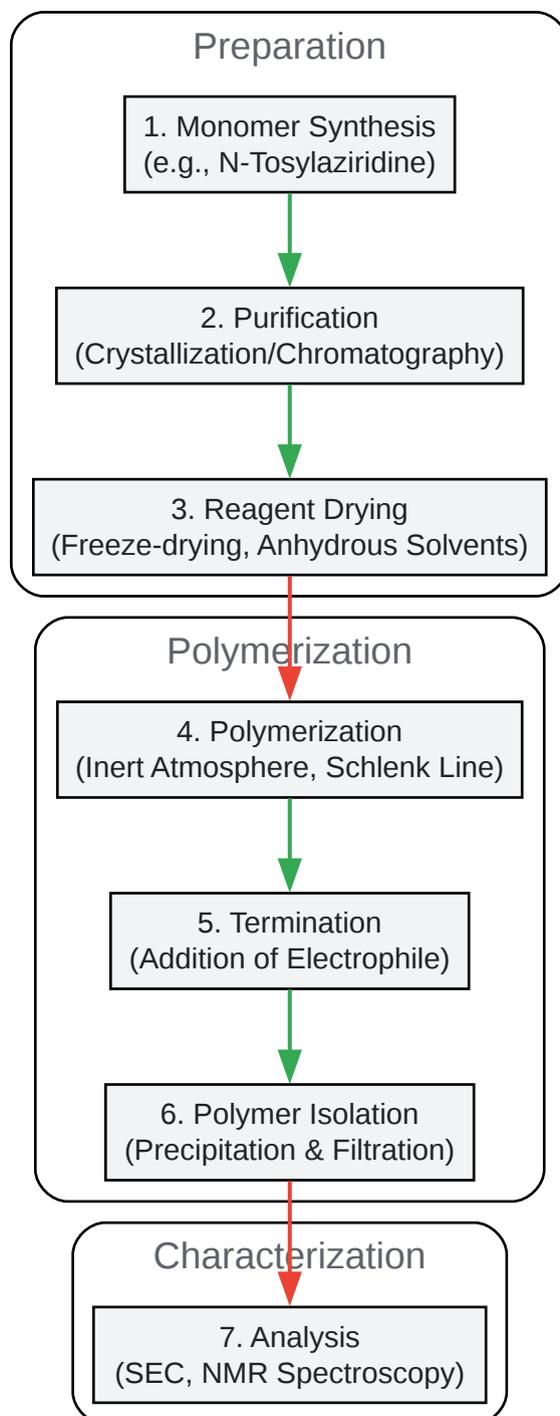
- Activated aziridine monomer (e.g., 2-methyl-N-mesyl-aziridine)
- Initiator system (e.g., a secondary sulfonamide and a strong base like potassium bis(trimethylsilyl)amide, KHMDS)
- Anhydrous N,N-dimethylformamide (DMF)
- Benzene (for freeze-drying)
- Schlenk flasks, Schlenk line, syringes

Procedure:

- Preparation of Glassware: Flame-dry all Schlenk flasks under vacuum at least three times to remove all traces of moisture.
- Preparation of Reactants: Freeze-dry the monomer and initiator from benzene in vacuo for at least 4 hours.
- Initiator Preparation (In Situ): In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the secondary sulfonamide initiator precursor in anhydrous DMF. Add the strong base (e.g., KHMDS) to deprotonate the sulfonamide and form the active initiator.
- Polymerization:
 - In a separate Schlenk flask, dissolve the purified, dried monomer in anhydrous DMF (e.g., to a concentration of 1 M).

- Using a gas-tight syringe, rapidly add the prepared initiator solution to the monomer solution.
- Allow the reaction to proceed at the desired temperature (e.g., 20°C, 50°C). The polymerization time will depend on the monomer reactivity, temperature, and desired molecular weight. Monitor monomer consumption via ^1H NMR spectroscopy if desired.[\[11\]](#)
- Termination: Terminate the polymerization by adding a suitable electrophile (e.g., methanol or a functionalized alkyl halide).
- Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether or methanol). Collect the polymer by filtration, wash it, and dry it under vacuum.

Experimental Workflow for AROP



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Caption: A typical workflow for AROP of activated aziridines.

Data Presentation

The living nature of AROP allows for the synthesis of polymers with predictable molecular weights and low dispersities. The following tables summarize representative data from the literature.

Table 1: AROP of 1-(4-cyanobenzenesulfonyl) 2-methyl-aziridine Data synthesized from ACS Macro Letters, 2019.[8]

Polymer ID	Target DP	M (NMR) / g mol ⁻¹	M (SEC) / g mol ⁻¹	Đ (SEC)
Poly1	25	6,300	5,500	1.15
Poly2	50	11,800	9,800	1.20
Poly3	100	23,000	18,700	1.29
Poly4	150	34,000	27,100	1.35
Poly5	200	44,700	35,200	1.43

DP: Degree of Polymerization; M_n : Number-average molecular weight; \bar{D} : Dispersity (M_w/M_n). SEC values were calibrated with PEO standards.[1]

Table 2: Effect of Temperature on AROP of 2-methyl-N-mesyl-aziridine in DMF Data synthesized from Polymer Chemistry, 2017.[1]

Temperature (°C)	Target DP	M (NMR) / g mol ⁻¹	M (SEC) / g mol ⁻¹	Đ (SEC)	Conversion (%)
20	20	2,900	2,300	1.10	>99
50	20	2,900	2,400	1.09	>99
100	20	2,900	2,400	1.11	>99

Applications in Research and Drug Development

The primary application of polymers derived from the AROP of activated aziridines is in the biomedical field, particularly as carriers for gene and drug delivery.

- **Linear Poly(ethylene imine) (L-PEI):** The standard route to L-PEI involves the hydrolysis of poly(2-oxazoline)s.[8] AROP of N-sulfonyl aziridines followed by desulfonylation provides a direct pathway to well-defined linear polyamines.[8] This high degree of structural control is crucial for applications where polymer architecture influences efficacy and toxicity.
- **Gene Delivery:** L-PEI is a widely used non-viral gene transfection agent.[6] The ability of AROP to produce L-PEI with controlled molecular weight and low dispersity is advantageous for optimizing transfection efficiency and reducing cytotoxicity.
- **Functional Materials:** The living nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition.[3][4] This enables the creation of complex macromolecular architectures with tailored functionalities for applications in CO₂ capture, antimicrobial surfaces, and chelation.[3][12]
- **Coatings and Adhesives:** Polyfunctional aziridines are also used commercially as cross-linkers for acrylic emulsions and polyurethane dispersions in coatings, inks, and adhesives to improve chemical resistance, adhesion, and cure times.[13][14][15]

A significant challenge remains the post-polymerization removal of the sulfonyl activating group, which often requires harsh conditions.[3] Recent research has focused on developing new activating groups that are more easily cleaved under mild conditions, further enhancing the utility of this polymerization technique.[8]

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